molecular formula C17H23N3OS B11177594 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

Cat. No.: B11177594
M. Wt: 317.5 g/mol
InChI Key: IACRUWQADLYFEI-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide typically involves the reaction of a thiadiazole derivative with a suitable amine. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various thiadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to the suppression of tumor growth. The thiadiazole ring is believed to play a crucial role in binding to the active site of these enzymes, thereby blocking their function.

Comparison with Similar Compounds

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide can be compared with other thiadiazole derivatives, such as:

    N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: Known for its antimicrobial properties.

    N-(benzyl)-1,3,4-thiadiazol-2-amine: Studied for its potential as an anticancer agent.

    N-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine: Investigated for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

InChI

InChI=1S/C17H23N3OS/c1-3-14(4-2)16-19-20-17(22-16)18-15(21)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3,(H,18,20,21)

InChI Key

IACRUWQADLYFEI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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